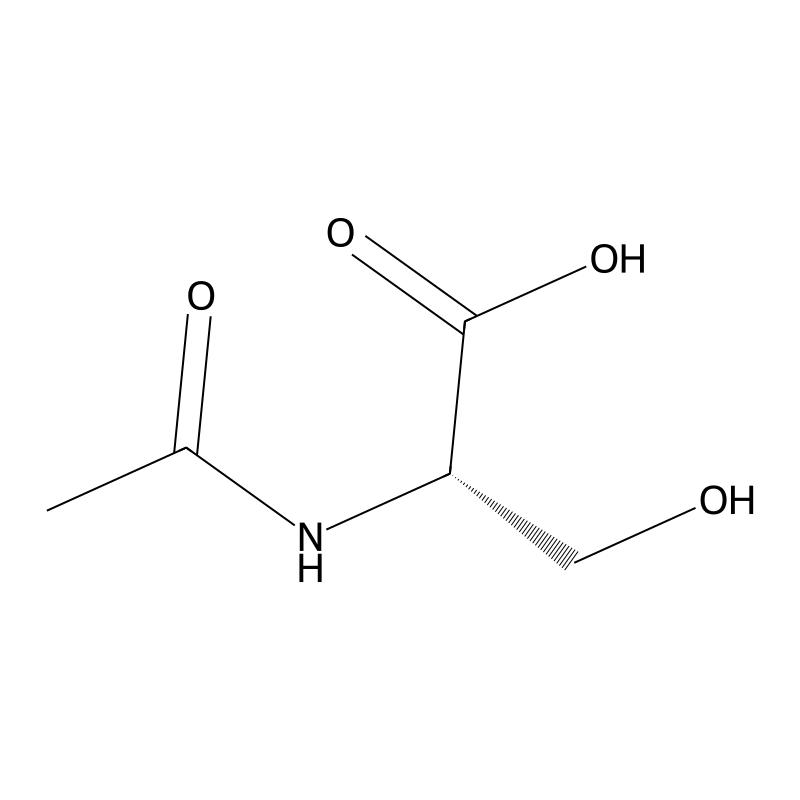

N-Acetylserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cysteine Biosynthesis:

- N-Acetylserine acts as a physiological inducer for cysteine biosynthesis in bacteria and plants [].

- It binds to a specific protein called CysB, which regulates the expression of genes involved in cysteine production [].

- This research helps scientists understand how organisms regulate the production of essential amino acids like cysteine.

Plant Sulfur Metabolism:

- N-Acetylserine, along with its isomer O-acetylserine, is considered a signal molecule in plants [].

- Its levels increase under conditions like sulfur deficiency [].

- Research suggests N-acetylserine and O-acetylserine play a role in regulating cysteine biosynthesis and sulfur utilization in plants [].

- This knowledge is valuable for improving plant growth and stress tolerance in agricultural settings.

Other Potential Applications:

N-Acetylserine, also known as N-acetyl-L-serine, is an organic compound classified as an N-acyl-alpha amino acid. It is a derivative of the proteinogenic amino acid L-serine, characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group. The chemical formula for N-acetylserine is , and it has a monoisotopic mass of approximately 147.053 g/mol . This compound plays a significant role in various biochemical processes, particularly in the metabolism of cysteine, where it serves as a precursor in biosynthetic pathways .

N-Acetylserine acts as a key regulatory molecule in cysteine biosynthesis. When cellular cysteine levels are low, enzymes synthesize N-Acetylserine from L-serine. N-Acetylserine then binds to the CysB protein, which triggers the transcription of genes encoding cysteine biosynthesis enzymes. This positive regulation ensures efficient cysteine production only when needed [].

N-Acetylserine exhibits significant biological activity, particularly in the context of cysteine biosynthesis. It acts as a substrate for O-acetylserine sulfhydrylase, which catalyzes the formation of cysteine from N-acetylserine by incorporating sulfide ions into the reaction . Furthermore, N-acetylation of proteins, including those containing N-acetylserine, is crucial for protein stability and protection against degradation. This modification is prevalent in eukaryotic cells, with a substantial percentage of proteins undergoing N-terminal acetylation .

N-Acetylserine can be synthesized through various methods:

- Direct Acetylation: This involves the acetylation of L-serine using acetyl chloride or acetic anhydride in the presence of a base. The reaction typically occurs under controlled temperature conditions to optimize yield.

- Enzymatic Synthesis: Specific N-acetyltransferases can catalyze the conversion of L-serine to N-acetylserine. These enzymes are part of broader metabolic pathways that regulate amino acid modifications within cells .

- Proteolytic Degradation: N-acetylserine can also be released from peptides during proteolytic degradation processes where proteins are broken down by enzymes that cleave peptide bonds .

N-Acetylserine has several applications across different fields:

- Biochemical Research: It is utilized as a substrate in studies related to cysteine metabolism and protein acetylation.

- Pharmaceutical Development: Due to its role in metabolic pathways, it is being explored for potential therapeutic applications in treating diseases related to amino acid metabolism disorders.

- Nutritional Supplements: Its ability to support cysteine synthesis makes it relevant in dietary formulations aimed at improving antioxidant defenses within the body .

Research indicates that N-acetylserine interacts with various biological systems, particularly in metabolic pathways involving sulfur-containing amino acids. Studies have shown its role as an inducer of cysteine biosynthesis, suggesting potential implications for conditions such as cancer where altered metabolism is observed . Additionally, investigations into its interactions with other metabolites highlight its significance in regulating cellular responses to environmental stressors and nutrient availability .

N-Acetylserine shares structural similarities with other N-acetylated amino acids. Here are some compounds for comparison:

Uniqueness of N-Acetylserine

What sets N-acetylserine apart from these compounds is its specific involvement in cysteine biosynthesis and its dual role as both a metabolite and a precursor within biological systems. Its unique structural features enable it to participate effectively in enzymatic reactions that are crucial for maintaining cellular homeostasis and responding to physiological demands.

Role as Physiological Inducer of Cysteine Biosynthesis

N-Acetylserine serves as the primary physiological inducer of cysteine biosynthesis in bacterial systems, functioning as a critical regulatory molecule that coordinates sulfur metabolism with cellular sulfur demand [3] [40]. This compound binds directly to the CysB apoprotein, a LysR-type transcriptional regulator that controls the expression of genes involved in cysteine synthesis [3] [11]. The binding interaction occurs with high specificity, as demonstrated by fluorescence-emission-spectroscopy measurements showing that N-acetylserine binds to CysB apoprotein while O-acetylserine does not exhibit similar binding affinity [40].

The molecular mechanism underlying N-acetylserine induction involves its formation through spontaneous intramolecular acetyl migration from O-acetylserine, which proceeds at appreciable rates at neutral pH [40]. This non-enzymatic conversion ensures a steady supply of the inducer molecule directly linked to the flux through the cysteine biosynthetic pathway [3]. Research has established that N-acetylserine is more potent than O-acetylserine in stimulating transcription from bacterial cysteine synthesis promoters, with binding affinity measurements revealing a dissociation constant of 515 ± 29 nanomolar for the Klebsiella aerogenes CysB protein [39] [40].

The regulatory mechanism demonstrates remarkable specificity, as N-acetylserine enhances CysB binding to the cysJIH promoter fragment while simultaneously diminishing its binding to the cysB promoter fragment [40]. This dual regulatory effect allows for coordinate activation of cysteine biosynthesis genes while relieving autorepression of the regulatory protein itself [17] [30]. The physiological significance of this induction system is further evidenced by its conservation across multiple bacterial species, including Escherichia coli, Salmonella typhimurium, and Klebsiella aerogenes [39] [40] [43].

Position in Sulfur-Containing Amino Acid Metabolic Networks

N-Acetylserine occupies a central position within the sulfur-containing amino acid metabolic network, serving as both a metabolic intermediate and a regulatory signal that connects multiple pathways of sulfur utilization [21] [25]. The compound is positioned at the intersection of primary sulfur assimilation and cysteine biosynthesis, where it influences the distribution of sulfur resources between different cellular processes [20] [27].

Within the broader sulfur metabolism network, N-acetylserine formation represents a key branch point that links serine metabolism to sulfur amino acid synthesis [22] [24]. The pathway begins with sulfate uptake and reduction through a series of enzymatic steps involving ATP sulfurylase, APS reductase, and sulfite reductase, ultimately providing sulfide for incorporation into organic molecules [20] [22]. The serine acetyltransferase enzyme catalyzes the formation of O-acetylserine from serine and acetyl-CoA, which subsequently undergoes spontaneous rearrangement to form N-acetylserine [7] [14].

The metabolic network analysis reveals that N-acetylserine connects to multiple sulfur-containing pathways, including glutathione synthesis, methionine metabolism, and trans-sulfuration reactions [24] [37]. These connections ensure that cysteine biosynthesis is coordinated with other sulfur-dependent processes, maintaining cellular sulfur homeostasis [21] [25]. The compound also interfaces with one-carbon metabolism through its serine precursor, creating metabolic links between sulfur and carbon utilization pathways [12] [38].

Quantitative studies of sulfur metabolite concentrations demonstrate that N-acetylserine levels fluctuate in response to sulfur availability, with concentrations increasing during sulfur limitation and decreasing when sulfur is abundant [26] [27]. This dynamic behavior reflects the compound's role as a metabolic sensor that integrates information about sulfur status with the regulation of sulfur-dependent biosynthetic processes [20] [31].

Functional Significance in Bacterial Regulatory Processes

The functional significance of N-acetylserine in bacterial regulatory processes extends beyond simple metabolic induction to encompass complex transcriptional control mechanisms that coordinate sulfur metabolism with cellular physiology [11] [17]. The compound serves as a ligand for the CysB transcriptional regulator, inducing conformational changes that modulate DNA binding affinity and transcriptional activity [39] [30].

Molecular studies have revealed that N-acetylserine binding to CysB triggers significant structural changes in the effector-binding domain, with root-mean-square deviations of 1.4-1.5 Ångströms observed between induced and uninduced states [39]. These conformational changes alter the protein's interaction with target DNA sequences, promoting binding to activator sites while reducing affinity for repressor sequences [17] [30]. The regulatory mechanism demonstrates remarkable precision, as mutations in residues that contact N-acetylserine result in either constitutive activity or complete loss of induction [39] [11].

The transcriptional regulatory network controlled by N-acetylserine encompasses multiple operons involved in sulfur metabolism, including the cysJIH operon encoding sulfite reductase components and the cysPUWA operon responsible for sulfate transport and reduction [43] [41]. Primer extension analyses have demonstrated that N-acetylserine-dependent regulation occurs at the level of transcription initiation, with the compound enhancing RNA polymerase recruitment to target promoters [43] [17].

Bacterial regulatory processes also involve N-acetylserine in feedback control mechanisms that prevent overproduction of cysteine and maintain sulfur homeostasis [21] [25]. The compound participates in complex regulatory circuits where its availability influences not only cysteine biosynthesis but also the expression of genes involved in cysteine degradation and efflux [25] [21]. This multi-layered regulation ensures that bacterial cells can rapidly respond to changes in sulfur availability while avoiding the toxic effects of excessive cysteine accumulation [21] [25].

Metabolic Connections to One-Carbon Metabolism

N-Acetylserine establishes important metabolic connections to one-carbon metabolism through its serine precursor and its role in coordinating carbon and sulfur utilization pathways [12] [8]. The serine that serves as the precursor for N-acetylserine formation is intimately linked to one-carbon metabolism through the action of serine hydroxymethyltransferase enzymes, which catalyze the interconversion of serine and glycine while transferring one-carbon units to tetrahydrofolate cofactors [12] [8].

The metabolic integration between N-acetylserine formation and one-carbon metabolism occurs at multiple levels, reflecting the interconnected nature of cellular metabolism [12] [24]. Serine serves as the dominant carbon donor for one-carbon metabolism in many cell types, and its diversion to N-acetylserine formation represents a regulatory mechanism that balances carbon utilization between nucleotide synthesis and sulfur amino acid production [12] [8]. This balance is particularly important during conditions of metabolic stress, where cells must prioritize different biosynthetic pathways based on nutrient availability [12] [24].

The connection to one-carbon metabolism is further strengthened by the role of folate-dependent enzymes in maintaining the cellular pools of serine and glycine that feed into both pathways [12] [8]. Mitochondrial serine catabolism through serine hydroxymethyltransferase 2 provides one-carbon units for cytosolic metabolism while simultaneously influencing the availability of serine for N-acetylserine formation [12]. This metabolic coupling ensures that changes in one-carbon metabolism directly impact sulfur amino acid synthesis through effects on serine availability [8] [12].

Research has demonstrated that perturbations in one-carbon metabolism can significantly affect N-acetylserine-dependent regulation of cysteine biosynthesis [12] [38]. Cells experiencing folate deficiency or disruption of one-carbon transfer reactions show altered patterns of N-acetylserine formation and cysteine synthesis, highlighting the metabolic interdependence of these pathways [12] [8]. The regulatory implications of this connection extend to cellular responses to oxidative stress, where both one-carbon metabolism and sulfur amino acid synthesis contribute to antioxidant defense mechanisms [9] [24].

Role in Cellular Sulfur Allocation and Utilization

N-Acetylserine plays a crucial role in cellular sulfur allocation and utilization by serving as a regulatory signal that coordinates the distribution of sulfur resources among competing metabolic processes [26] [27]. The compound functions as a metabolic switch that determines whether sulfur flux is directed toward cysteine biosynthesis or alternative sulfur-dependent pathways [20] [31].

The allocation mechanism operates through N-acetylserine-dependent regulation of enzyme activities and gene expression patterns that control sulfur utilization [27] [32]. When N-acetylserine concentrations are elevated, indicating active cysteine biosynthesis, the compound promotes the expression of genes involved in sulfur assimilation while simultaneously modulating the activity of enzymes that compete for sulfur substrates [20] [27]. This regulatory coordination ensures efficient utilization of cellular sulfur resources and prevents metabolic conflicts between different sulfur-dependent processes [26] [31].

Cellular sulfur allocation strategies involving N-acetylserine are particularly evident during conditions of sulfur limitation, where the compound helps prioritize essential sulfur-dependent processes [26] [27]. Studies of sulfur-limited bacterial cultures have revealed that N-acetylserine concentrations increase dramatically under these conditions, promoting enhanced expression of sulfur acquisition and assimilation genes [26] [20]. The regulatory response includes upregulation of sulfate transporters, sulfur reduction enzymes, and cysteine biosynthetic machinery, all coordinated through N-acetylserine-dependent transcriptional control [20] [31].

The utilization aspect of N-acetylserine function involves its role in regulating the formation and dissociation of the cysteine synthase complex, a multi-enzyme assembly that coordinates the final steps of cysteine biosynthesis [28] [32]. N-acetylserine availability influences the stability of this complex, with higher concentrations promoting complex formation and enhanced cysteine production [32] [18]. This regulatory mechanism allows cells to rapidly adjust cysteine biosynthetic capacity in response to changing sulfur availability and metabolic demand [28] [32].

Data Tables

Table 1: Enzymatic Parameters in Cysteine Biosynthesis Pathway

| Enzyme | Km for L-Serine or OAS (mM) | Km for Acetyl-CoA or Sulfide (mM) | kcat (s^-1) | Temperature (°C) |

|---|---|---|---|---|

| Serine acetyltransferase (CysE) - E. coli | 4.0 | Not specified | Not specified | 25 |

| Serine acetyltransferase (CysE) - M. tuberculosis | 0.0264 | 0.0513 | 0.438 | 37 |

| O-acetylserine sulfhydrylase A (CysK) - E. coli | 1.3 | 0.25 | Not specified | 25 |

| O-acetylserine sulfhydrylase B (CysM) - S. typhimurium | 1.0 | 0.006 | 130 | 25 |

| O-acetylserine sulfhydrylase - A. pernix | 21 | 0.25 | 156 | 60 |

| O-acetylserine sulfhydrylase - T. vaginalis | 39.5 | 0.8 | 153 | 37 |

Table 2: N-Acetylserine Binding Affinities and Regulatory Effects

| Protein/System | N-Acetylserine Kd or IC50 (μM) | Regulatory Effect | Hill Coefficient |

|---|---|---|---|

| CysB protein (K. aerogenes) | 515 | Inducer binding and conformational change | 1.27 |

| CysB protein (E. coli) | Similar to K. aerogenes | Transcriptional activation of cys genes | Not determined |

| Cysteine synthase complex formation | Complex dissociation | Modulates complex stability | Not applicable |

| CysJIH promoter activation | Enhanced binding | Promotes transcription initiation | Not applicable |

| CysB autoregulation | Reduced binding | Relieves autorepression | Not applicable |

Table 3: Bacterial Species and N-Acetylserine Regulatory Systems

| Bacterial Species | CysB Regulation | N-Acetylserine Role | Additional Features |

|---|---|---|---|

| Escherichia coli | Yes - activates cys regulon | Primary inducer of cysteine biosynthesis | Two OASS isozymes (CysK, CysM) |

| Salmonella typhimurium | Yes - CysJIH operon control | Enhances CysJIH transcription | Well-characterized cysJIH regulation |

| Klebsiella aerogenes | Yes - N-acetylserine dependent | Binds CysB for transcriptional activation | Structural studies of CysB-NAS complex |

| Mycobacterium tuberculosis | Present | Regulatory component | Validated drug target pathway |

| Pantoea ananatis | Present with additional systems | Inducer with resistance mechanisms | Cysteine resistance systems (ccdA, cefA) |

N-acetylserine functions as a critical inducer molecule for the CysB transcriptional regulator, a member of the LysR-type transcriptional regulator family [1]. CysB exists as a homotetramer composed of four identical subunits, each containing an N-terminal DNA binding domain and a C-terminal effector binding domain [1]. The binding mechanism involves N-acetylserine's interaction with the effector binding domain, which consists of two subdomains designated EBDI and EBDII [1].

The binding process follows an induced-fit mechanism, where N-acetylserine binding triggers substantial conformational changes throughout the protein structure [1]. Under sulfur-limiting conditions, N-acetylserine binding to CysB enables the protein to bind to cysteine gene promoters and activate transcription of downstream coding sequences [1]. This regulatory mechanism is essential for bacterial cysteine biosynthesis, involving the coordinated expression of more than 20 genes distributed across the bacterial chromosome [1].

CysB demonstrates dual regulatory functions, acting as both an activator and repressor depending on the target promoter [1]. At positively regulated promoters such as cysJIH, cysK, and cysP, N-acetylserine enhances CysB binding to specific DNA sequences and activates transcription [1]. Conversely, at the cysB promoter itself, N-acetylserine binding reduces CysB affinity for the DNA, relieving autorepression and allowing increased CysB expression [1].

The binding stoichiometry indicates that CysB binds as a tetramer to its target DNA sequences [2]. N-acetylserine binding affects the electrophoretic mobility of CysB-DNA complexes without changing the stoichiometry, suggesting that the inducer primarily influences protein conformation rather than oligomerization state [2].

Structural Basis for N-Acetylserine-CysB Interactions

The structural basis of N-acetylserine-CysB interactions has been elucidated through high-resolution crystal structures of the CysB tetramer in complex with N-acetylserine [1]. The binding site for N-acetylserine is located within a prominent cleft between the EBDI and EBDII subdomains of the effector binding domain [1].

The binding pocket is lined by nine key residues: Thr100, Thr102, Gln103, Thr149, Glu150, Trp166, Tyr197, Phe199, and Met246 [1]. Each residue contributes specific interactions that collectively provide high-affinity binding and specificity for N-acetylserine over its precursor O-acetylserine [1].

| Residue | Interaction Type | Functional Group Targeted | Distance Change Upon Binding |

|---|---|---|---|

| Thr100 | Hydrogen bond (acetyl carbonyl) + Carboxylate interaction | Acetyl carbonyl + Carboxylate | Moves closer to ligand |

| Thr102 | Hydrogen bond (carboxylate) | Carboxylate | Stable positioning |

| Gln103 | Hydrogen bond (acetyl carbonyl) | Acetyl carbonyl (amide NH2) | Stable positioning |

| Thr149 | Dipole-dipole interaction (serine hydroxyl) | Serine hydroxyl | Stable positioning |

| Glu150 | Charge-dipole interaction (serine hydroxyl) | Serine hydroxyl | Stable positioning |

| Trp166 | Pi-electron cloud interaction (N-H of acetyl) | N-acetyl N-H | Stable positioning |

| Tyr197 | Hydrogen bond (carboxylate) | Carboxylate (phenolic OH) | Stable positioning |

| Phe199 | Hydrophobic packing | General hydrophobic | 12.5 Å displacement toward ligand |

| Met246 | Hydrophobic packing | General hydrophobic | Stable positioning |

The structural analysis reveals that N-acetylserine makes extensive polar interactions within an enclosed binding site [1]. The carbonyl oxygen of the N-acetyl group forms hydrogen bonds with the hydroxyl group of Thr100 and the amide group of Gln103 [1]. The serine side chain establishes a charge-dipole interaction with the Glu150 carboxylate and a dipole-dipole interaction with the Thr149 hydroxyl group [1].

The carboxylate group of N-acetylserine interacts with multiple residues, including the phenolic hydroxyl of Tyr197, the aliphatic hydroxyls of Thr100 and Thr102, and an ordered water molecule [1]. Additionally, the N-H group of the N-acetyl moiety is positioned to interact favorably with the pi electron cloud of the Trp166 indole ring [1].

The close proximity of Trp166 to the ligand explains the substantial fluorescence changes observed upon N-acetylserine binding to CysB [1] [3]. The tight packing around the serine hydroxyl group and its interaction with the charged Glu150 residue indicates that the binding site cannot readily accommodate O-acetylserine, explaining the specificity for N-acetylserine over its precursor [1] [3].

Conformational Changes Induced in LysR-Type Regulators

N-acetylserine binding to CysB induces substantial conformational changes that are propagated throughout the protein structure [1]. These changes represent a fundamental mechanism by which small molecule binding is translated into altered DNA binding properties and transcriptional regulation [1].

The most dramatic conformational change occurs at Phe199, whose side chain undergoes a 12.5 Å displacement, moving from a position projecting away from the ligand in the uninduced state to a position directed toward the ligand in the N-acetylserine-bound state [1]. This movement is accompanied by a 14 Å displacement of the Thr202 hydroxyl group, which moves from the binding pocket to the protein surface [1].

| Structural Element | Conformational Change | Magnitude of Change | Functional Significance |

|---|---|---|---|

| Phe199 side chain | Projects toward ligand in NAS-bound state | 12.5 Å displacement | Accommodates NAS binding |

| Thr202 hydroxyl group | Moves outward from protein surface | 14 Å movement | Excludes competing ligands |

| βF-αV loop (residues 199-206) | Concerted movement of entire loop | Large-scale loop movement | Propagates conformational signal |

| βC-βD loop (residues 150-156) | Significant repositioning | Significant displacement | Transmits binding signal |

| His153 Cα position | Displaced by 8 Å | 8 Å displacement | Facilitates loop rearrangement |

| Arg204 positioning | Forms stacking interactions at tetramer core | Formation of new interactions | Stabilizes activated conformation |

| AB/CD subunit interface | Relative sliding up to 6 Å | Up to 6 Å sliding | Enables conformational flexibility |

| AC interface | Stabilization through Arg-His interactions | New interaction formation | Stabilizes tetrameric assembly |

| DNA binding domain pairs | Altered juxtaposition affecting DNA binding | Altered spacing and orientation | Modulates DNA binding specificity |

These structural changes involve a concerted movement of residues 199-206 in the βF-αV loop of EBDII and residues 150-156 in the βC-βD loop of EBDI [1]. The movement of His153 by 8 Å is particularly significant as it contributes to the rearrangement of the protein core [1].

The conformational changes are not limited to the immediate vicinity of the binding site but extend throughout the tetrameric structure [1]. N-acetylserine binding drives conformational changes in specific loops, stabilizing an inner conformation of the βC-βD loop and an outer conformation of the βF-αV loop [1].

Normal mode analysis of the N-acetylserine-bound CysB tetramer reveals that the lowest frequency motions originate at the twofold axis running through the core of the tetramer [1]. These motions result in modest movements of the effector binding domains of chains A and C and larger movements of the effector binding domains of chains B and D [1]. The movements radiate outward to the DNA binding domains, with the largest displacements occurring at the DNA binding domains furthest from the twofold axis [1].

Polar Interactions in Enclosed Binding Sites

The N-acetylserine binding site in CysB represents a paradigmatic example of how polar interactions within enclosed binding sites contribute to ligand specificity and affinity [1]. The binding site is completely enclosed between the two subdomains of the effector binding domain, creating a protected environment that excludes bulk solvent and competing molecules [1].

The polar interactions in the N-acetylserine binding site are highly specific and complementary to the ligand structure [1]. The acetyl carbonyl oxygen participates in hydrogen bonding with both Thr100 and Gln103, creating a network of stabilizing interactions [1]. The serine hydroxyl group is engaged in multiple polar interactions, including charge-dipole interactions with Glu150 and dipole-dipole interactions with Thr149 [1].

The carboxylate group of N-acetylserine forms multiple hydrogen bonds and electrostatic interactions with positively charged and hydroxyl-containing residues [1]. These interactions include contacts with Tyr197, Thr100, Thr102, and a structured water molecule that bridges to additional protein atoms [1].

The enclosed nature of the binding site allows for the formation of favorable interactions while excluding unfavorable solvation of polar groups [1]. This arrangement is consistent with the general principle that consensus binding sites for small molecules typically contain both hydrophobic patches for favorable van der Waals interactions and polar residues for hydrogen bonding [4].

The polar interactions are further enhanced by the conformational changes that occur upon ligand binding [1]. The movement of Thr202 away from the binding site eliminates potential steric clashes while the repositioning of Phe199 optimizes hydrophobic contacts [1]. These conformational adjustments demonstrate how protein flexibility contributes to the formation of high-affinity binding sites [1].

The specificity of the polar interactions explains why N-acetylserine is strongly preferred over O-acetylserine [1] [3]. The precise positioning of the serine hydroxyl group and its interactions with Glu150 and Thr149 create a binding site that cannot readily accommodate the structural differences present in O-acetylserine [1].

Crystal Structure Analysis of N-Acetylserine-Protein Complexes

Crystal structure analysis of N-acetylserine-protein complexes has provided detailed atomic-level insights into the molecular recognition mechanisms governing this important regulatory interaction [1]. The crystal structures of CysB in complex with N-acetylserine have been determined in two different crystal forms, providing multiple independent views of the binding interaction [1].

The H32 crystal form diffracts to 2.3 Å resolution and contains two molecules in the asymmetric unit, while the H3 crystal form diffracts to 2.8 Å resolution and contains eight molecules in the asymmetric unit [1]. Despite the different crystal packing arrangements, the structures of the CysB-N-acetylserine complex are highly similar, with root mean square differences of only 0.62 Å for 1296 equivalent residues [1].

The N-acetylserine ligand is well-defined in the electron density maps across all subunits in both crystal forms, although the occupancy is lower in the B molecule of the H32 crystal form [1]. The ligand adopts a consistent binding mode in all observed complexes, validating the structural interpretation of the binding mechanism [1].

Comparison of the N-acetylserine-bound structure with the previously determined sulphate-bound structure of the CysB effector binding domain reveals the conformational changes induced by inducer binding [1]. The superposition of these structures shows significant differences, with root mean square deviations of 1.4-1.5 Å for equivalent atoms [1]. This is substantially higher than the 0.7 Å deviations observed for comparisons within the N-acetylserine-bound structures, indicating that the conformational changes are specifically induced by the different ligands [1].

The crystal structure analysis reveals that the sulphate and N-acetylserine ligands occupy overlapping but not identical positions in the binding site [1]. The sulphur atom of sulphate and the Cα atom of N-acetylserine are displaced by 2.8 Å, indicating a shift in the binding site geometry [1]. This displacement is accompanied by different patterns of polar interactions, with sulphate forming additional contacts with the main chain NH group of Thr149 and the side chain OH of Thr202 [1].

The structural analysis also reveals potential clashes between the different ligands and the protein in alternative binding modes [1]. Following superposition of the sulphate-bound and N-acetylserine-bound structures, the sulphate ligand clashes with Thr100 and Thr149 in the N-acetylserine-bound conformation, while N-acetylserine clashes with Thr102 and Thr202 in the sulphate-bound conformation [1]. These clashes provide structural evidence for the mutually exclusive binding of these ligands and the requirement for conformational changes to accommodate different effector molecules [1].

The crystal structure analysis has also identified important differences between the full-length CysB-N-acetylserine complex and previously reported structures of isolated effector binding domains bound to N-acetylserine [1]. The structure of the Salmonella typhimurium CysB effector binding domain in complex with N-acetylserine shows differences in both ligand positioning and protein conformation compared to the full-length structure [1] [5].

In the isolated domain structure, the Cα atom of N-acetylserine is displaced by 1.3 Å from its position in the full-length structure, and the orientation of the N-acetyl and carboxylate groups is different [1]. More significantly, the isolated domain structure more closely resembles the sulphate-bound uninduced state than the N-acetylserine-bound activated state observed in the full-length protein [1]. The conformational changes involving Phe199 and Thr202 that are crucial for activation are not observed in the isolated domain structure [1].

These structural comparisons demonstrate that the complete conformational response to N-acetylserine binding requires the intact tetrameric structure with all domains present [1]. The isolated effector binding domains lack the structural constraints and allosteric networks necessary for the full activation response, highlighting the importance of quaternary structure in regulatory mechanisms [1].

Propagation of Conformational Changes to DNA Binding Domains

The propagation of conformational changes from the N-acetylserine binding site to the DNA binding domains represents a sophisticated allosteric mechanism that enables small molecule binding to regulate gene expression [1]. This process involves multiple structural elements and occurs through well-defined pathways within the CysB tetramer [1].

The conformational changes initiated by N-acetylserine binding in the effector binding domain are transmitted to the DNA binding domains through several mechanisms [1]. The most direct pathway involves the formation of new interactions at the tetramer core, specifically the stacking of Arg204 and His153 side chains from the A and C subunits [1]. These interactions are brought into proximity by the large conformational changes in the βC-βD and βF-αV loops [1].

The Arg204 residues play a particularly important role in signal propagation [1]. In the compact conformation subunits (A and C), these residues form stacking interactions at the heart of the tetramer, stabilizing the activated conformation [1]. In the extended conformation subunits (B and D), the guanidinium groups of Arg204 form salt bridges with Glu24 residues in the DNA binding domains of the A and C chains [1]. This provides a direct structural link between the conformational changes in the effector binding domain and the DNA binding domains [1].

The propagation mechanism also involves changes at the subunit interfaces [1]. The AB and CD interfaces undergo relative sliding movements of up to 6 Å, leading to rearrangements of the hydrogen bonding patterns [1]. This sliding motion indicates that the packing between these subunits is flexible and can accommodate the conformational transitions required for activation [1].

The changes in subunit interfaces are accompanied by alterations in the juxtaposition of the DNA binding domain pairs [1]. The tetramer contains two types of subunits that differ in the relative positioning of their DNA binding domains with respect to the effector binding domains [1]. In the extended conformation, the linker helix extends to Trp89, while in the compact conformation, it terminates at Val83 [1]. This asymmetry in the tetramer structure is crucial for the proper arrangement of DNA binding domains for interaction with target sequences [1].

Normal mode analysis reveals that the conformational changes involve concerted motions of paired DNA binding domains [1]. The DNA binding domain-linker helix pairs from subunits A and D undergo coordinated movements as a rigid body, as do the corresponding pairs from subunits B and C [1]. These coordinated movements alter the relative positions of the two DNA binding domain pairs, modulating their ability to interact with DNA sequences [1].

The propagation of conformational changes is further facilitated by the flexibility of the linker regions flanking the linker helix [1]. These hinge regions allow for the different conformational states observed in the tetramer and enable the transmission of structural changes from the effector binding domain to the DNA binding domains [1].

The structural mechanism of signal propagation in CysB shows similarities to other LysR-type transcriptional regulators [1]. Comparison with CbnR, another well-characterized LTTR, reveals a conserved arginine-containing loop analogous to the 199-206 loop in CysB [1]. The guanidinium groups of Arg199 in CbnR pack closely together in a manner similar to the Arg204 interactions in CysB [1]. Mutation of this arginine to alanine results in constitutive expression, indicating its functional importance in the activation mechanism [1].

The propagation mechanism ultimately results in altered DNA binding properties [1]. The conformational changes modify the spacing and orientation of the DNA binding domains, affecting their ability to interact with specific DNA sequences [1]. This provides a molecular basis for the observed effects of N-acetylserine on CysB binding to different promoter sequences [1].

The structural analysis suggests that CysB binding to DNA involves interaction of all four DNA binding domains with the target sequence [1]. The dimensions of the DNA binding domain pairs in the CysB tetramer are consistent with binding to shorter half-sites than previously proposed, with the tetramer potentially binding to two pairs of half-sites separated by an intervening sequence [1]. The length of this intervening sequence would depend on the extent of DNA bending and the separation of the DNA binding domain pairs, which is modulated by the presence or absence of inducer [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types